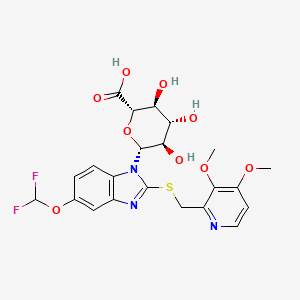

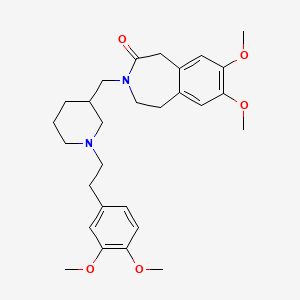

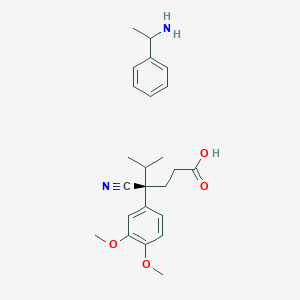

(R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate compd. with (S)-1-phenylethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The focus is on the synthesis, structural analysis, and properties of compounds with similar functional groups or structural motifs, as the specific compound "(R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate compd. with (S)-1-phenylethan-1-amine" represents complex organic molecules often involved in detailed organic synthesis and chemical research.

Synthesis Analysis

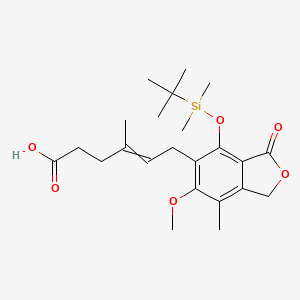

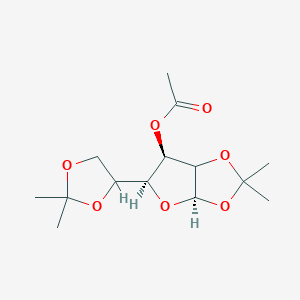

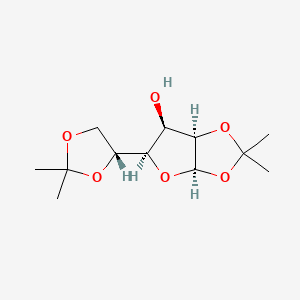

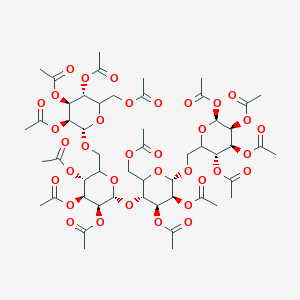

Synthetic routes for complex organic compounds often involve multiple steps, including protection/deprotection of functional groups, selective activation, and stereocontrolled reactions. For instance, the synthesis of butyrate derivatives and 1,3-dioxane derivatives demonstrates the versatility of organic synthesis in creating molecules with precise structural features through methods like condensation, reduction, and cycloaddition reactions (Jebas et al., 2013).

Molecular Structure Analysis

Molecular structure determination is crucial in understanding the physical and chemical properties of compounds. Techniques like X-ray diffraction (XRD) and NMR spectroscopy are commonly employed. The crystal structures of synthesized compounds reveal information about molecular geometry, conformation, and intermolecular interactions, essential for predicting reactivity and properties (Jebas et al., 2013).

Chemical Reactions and Properties

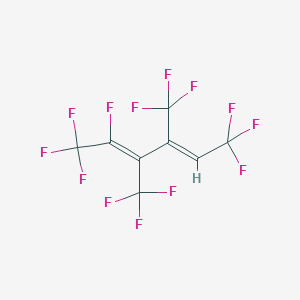

Chemical reactions involving compounds with cyano and dimethoxyphenyl groups can include nucleophilic additions, cycloadditions, and rearrangements, depending on the functional groups present and reaction conditions. The reactivity can be influenced by the electronic effects of substituents and the steric hindrance around reactive centers.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are directly related to the molecular structure. For example, the packing in the crystal structure can affect the compound's stability and solubility, which are critical for practical applications.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and photochemical behavior, are determined by the functional groups present and the overall molecular architecture. For instance, compounds with phenyl and methyl substituents and azophenolic moieties exhibit specific absorption and fluorescence characteristics due to their conjugated systems and the electronic nature of their substituents (Yang et al., 2002).

Applications De Recherche Scientifique

Synthesis and Characterization in Organic Chemistry

Research in organic chemistry has explored the synthesis and characterization of compounds related to (R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate with (S)-1-phenylethan-1-amine. For example, studies have focused on synthesizing and characterizing ether-derivatized aminophosphines and their application in C-C coupling reactions, which are crucial for the creation of complex organic molecules (Bırıcık et al., 2010).

Catalysis and Organic Reactions

The compound's utility in catalysis and various organic reactions has been investigated. Research has shown its relevance in studying transformations of 1-phenylethanol and other compounds over oxide catalysts, providing insights into acid-base properties critical in catalysis (Aramendía et al., 1999).

Photophysical Studies

Photophysical properties of related compounds have been examined, highlighting their potential in understanding charge transfer and fluorescence. Such studies are significant in the development of materials for electronic and photonic applications (Singh & Kanvah, 2001).

Crystallography and Molecular Structure

Crystallographic studies have been conducted to understand the molecular structure of similar compounds. This research provides essential data for the design and synthesis of new materials with specific physical and chemical properties (Asiri et al., 2011).

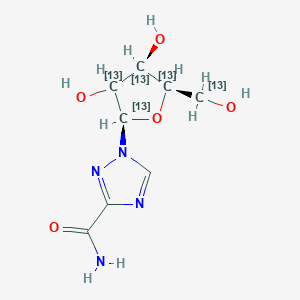

Enzymatic Resolution in Stereochemistry

The compound's relevance in stereochemistry, particularly in enzymatic resolution processes, has been explored. This research is crucial for producing enantiomerically pure compounds, important in pharmaceuticals and other applications (Im et al., 1999).

Mécanisme D'action

Target of Action

It’s worth noting that the 3,4-dimethoxyphenyl group is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that the compound may interact with dopamine receptors or other related targets in the nervous system.

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in presence of protons (trifluoroacetic acid) . This could suggest that the compound undergoes a transformation in the body, potentially interacting with its targets in its transformed state.

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor , could potentially enhance the compound’s bioavailability.

Result of Action

Given its structural similarity to dopamine, it’s possible that the compound may have effects on neurotransmission, potentially influencing mood, cognition, or other neurological functions .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4.C8H11N/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4;1-7(9)8-5-3-2-4-6-8/h5-6,9,11H,7-8H2,1-4H3,(H,18,19);2-7H,9H2,1H3/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKDXBXOHWCAIP-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)

![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)